molecular formula C26H43ClN4O5S2 B608419 L-368,899 hydrochloride CAS No. 160312-62-9

L-368,899 hydrochloride

Cat. No. B608419
CAS RN: 160312-62-9
M. Wt: 591.22
InChI Key: GIUFQWFJHXXXEQ-SYENMOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-368,899 hydrochloride is a potent, non-peptide oxytocin receptor antagonist . It is orally active and displays more than 40-fold selectivity over vasopressin V1a and V2 receptors . It is used as a tocolytic agent .


Molecular Structure Analysis

The chemical formula of L-368,899 hydrochloride is C26H42N4O5S2 . Its molecular weight is 591.23 . The IUPAC name is (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride .


Physical And Chemical Properties Analysis

L-368,899 hydrochloride is a white powder . It is soluble to 100 mM in water and to 100 mM in DMSO .

Future Directions

L-368,899 hydrochloride has been used in scientific research to investigate the centrally mediated roles of oxytocin, such as in social behavior and pair bonding . Studies in primates have shown L-368,899 to reduce a number of behaviors such as food sharing, sexual activity, and caring for infants, demonstrating the importance of oxytocinergic signaling in mediating these important social behaviors .

Relevant Papers There are several papers that have cited the use of L-368,899 hydrochloride . For example, a study by Williams et al. (1994) described L-368,899 as an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor . Another study by Boccia et al. (2007) found that peripherally administered non-peptide oxytocin antagonist, L-368,899, accumulates in limbic brain areas, providing a new pharmacological tool for the study of social motivation in non-human primates .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFQWFJHXXXEQ-PHSYAEQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90488775

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